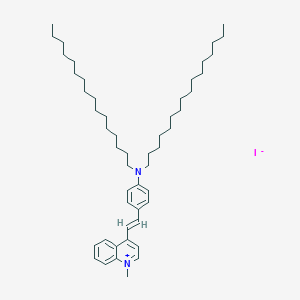
2E,4E,7E-Tridecatrienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2E,4E,7E-Tridecatrienal is a fatty aldehyde . It has a molecular formula of C13H20O, an average mass of 192.297 Da, and a monoisotopic mass of 192.151413 Da .
Molecular Structure Analysis
The molecular structure of 2E,4E,7E-Tridecatrienal can be represented by the SMILES notation: O=C\C=C\C=C\C\C=C\CCCCC . This indicates the presence of a carbonyl group (C=O) and multiple carbon-carbon double bonds (C=C), which are characteristic of aldehydes and unsaturated hydrocarbons, respectively .Physical And Chemical Properties Analysis
2E,4E,7E-Tridecatrienal has a molecular formula of C13H20O, an average mass of 192.297 Da, and a monoisotopic mass of 192.151413 Da . Additional physical and chemical properties were not found in the search results.properties
CAS RN |
350696-18-3 |
|---|---|
Product Name |
2E,4E,7E-Tridecatrienal |
Molecular Formula |
C13H20O |
Molecular Weight |
192.3 |
Purity |
90% min. |
synonyms |
2E,4E,7E-Tridecatrienal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B1147696.png)
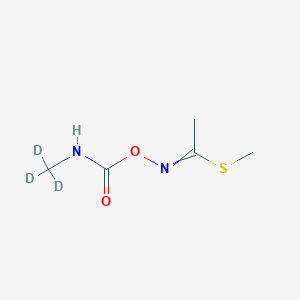
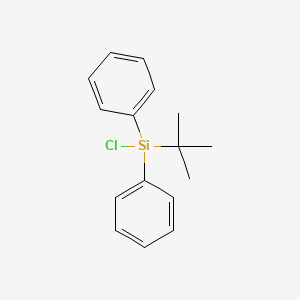
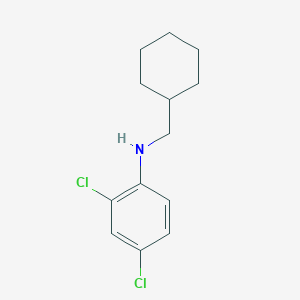
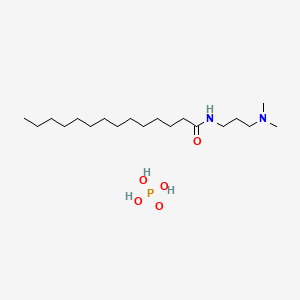
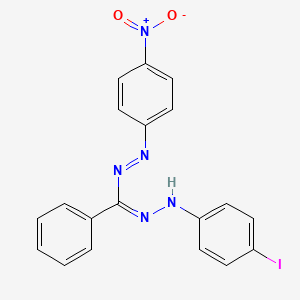
![Tetrakis[N-phthaloyl-(S)-phenylalaninato]dirhodium Ethyl Acetate Adduct](/img/structure/B1147714.png)
